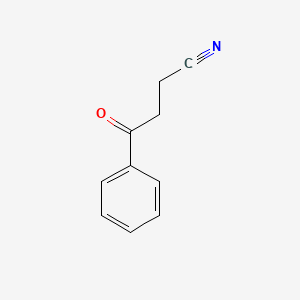

4-Oxo-4-phenylbutanenitrile

描述

Significance within Organic Synthesis

The presence of multiple reactive sites in 4-Oxo-4-phenylbutanenitrile makes it a valuable starting material for the construction of more complex molecular architectures. nih.gov

Research has demonstrated the utility of derivatives of this compound as key building blocks in the synthesis of intricate molecular structures. For instance, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles are employed in the preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.org This transformation highlights the role of the butanenitrile backbone in forming complex heterocyclic systems.

The dual functionality of this compound and its derivatives makes them ideal intermediates for the synthesis of various cyclic compounds. A notable example is the use of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles in the synthesis of pyridazino[4,3-b]indoles. acs.org This is achieved through a base-assisted cyclization and oxidation process. acs.org While its application in heterocycle synthesis is well-documented, specific examples of its use in carbocycle synthesis are less prevalent in the reviewed literature. However, a related compound, 3-(4-bromo)benzoyl acrylic acid, can be converted to a substituted cyclohexenone derivative, which is a key starting material for various interesting heterocyclic compounds. researchgate.net

Research Prominence in Medicinal Chemistry and Materials Science

The core structure of this compound is found within larger molecules that are of interest in medicinal chemistry. While direct applications in materials science are not extensively documented in the available research, its role as a precursor to functionally rich molecules suggests potential in this area. The compound is recognized as a useful research chemical.

A study in the field of medicinal chemistry identified a novel series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid derivatives as potent and selective S1P1 receptor agonists. These compounds have potential applications in the treatment of autoimmune diseases.

Structural Motif as a Focus of Chemical Inquiry

The structural characteristics of this compound and its derivatives are a subject of investigation in chemical research. The crystal structure of a related compound, 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile (B2364844), reveals a V-shaped conformation. nih.gov In the solid state, this molecule exhibits a two-dimensional roof-like crystal structure formed through intermolecular interactions. nih.gov The analysis of such structures provides valuable insights into the conformational preferences and packing arrangements of molecules containing the this compound motif. nih.gov

Table 2: Crystallographic Data for 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile

| Parameter | Value |

| Chemical Formula | C16H12ClNO nih.gov |

| Molecular Weight | 269.72 nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | P21/n nih.gov |

| a (Å) | 31.247 (13) nih.gov |

| b (Å) | 9.1889 (10) nih.gov |

| c (Å) | 9.3719 (12) nih.gov |

| V (ų) | 2690.9 (12) nih.gov |

| Z | 8 nih.gov |

Structure

3D Structure

属性

IUPAC Name |

4-oxo-4-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPRTYTUQJCKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201598 | |

| Record name | beta-Cyanopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5343-98-6 | |

| Record name | beta-Cyanopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzoylpropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Cyanopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzoylpropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Oxo 4 Phenylbutanenitrile

Established Synthetic Routes

Copper Cyanide Mediated Reactions

The use of copper(I) cyanide is a classic method for the introduction of a nitrile group. This approach is particularly relevant for the conversion of halides to their corresponding nitriles.

Reaction with 3-Bromopropiophenone

A plausible and established route for the synthesis of 4-oxo-4-phenylbutanenitrile involves the reaction of 3-bromopropiophenone with copper(I) cyanide. This reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion displaces the bromide ion. The use of copper(I) cyanide is advantageous in facilitating this substitution on the alkyl halide.

Nucleophilic 1,4-Addition to Enones

A powerful strategy for the synthesis of this compound is the nucleophilic 1,4-addition, or Michael addition, of a cyanide equivalent to an α,β-unsaturated ketone, specifically phenyl vinyl ketone (chalcone). This approach constructs the carbon skeleton and introduces the nitrile functionality in a single step.

Utilizing Formamide (B127407) as a Cyano Source

Formamide has been identified as a safe and readily available source of the cyanide group in certain reactions. In the context of synthesizing this compound, formamide can be used as the cyano source in the hydrocyanation of alkenes. This method provides an alternative to the use of highly toxic cyanide salts. The reaction is typically catalyzed by a transition metal, such as nickel.

TCT-Promoted Dehydration of Formamide

The combination of formamide with 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, serves as an effective in-situ source of the cyanide ion. This system has been successfully applied to the synthesis of nitriles. Research has shown that the TCT-promoted dehydration of formamide can generate the necessary cyano species for the nucleophilic addition to enones. In the synthesis of this compound, this method has been demonstrated to be effective. The reaction proceeds by adding the enone to a mixture of formamide and TCT, often with a catalyst, and heating the mixture. A key finding supporting this mechanism is that in the absence of TCT, no cyanated product is detected.

| Reactant 1 | Reactant 2 | Reagent | Catalyst | Solvent | Temperature (°C) | Product |

| Phenyl vinyl ketone | Formamide | TCT | - | Formamide | - | This compound |

Use of Trimethylsilyl (B98337) Cyanide (Me3SiCN) in Dioxane

Trimethylsilyl cyanide (Me3SiCN) is a widely used and effective reagent for the conjugate addition of a cyanide group to α,β-unsaturated carbonyl compounds. The reaction with phenyl vinyl ketone (or a substituted chalcone) in a suitable solvent like dioxane provides a direct route to this compound. The reaction is often facilitated by a catalytic amount of a base, such as cesium carbonate (Cs2CO3), and may be conducted at elevated temperatures. This method is valued for its generally good yields and functional group tolerance. For instance, the synthesis of a related compound, 2-(3-nitrophenyl)-4-oxo-4-phenylbutanenitrile, was achieved in high yield by refluxing the corresponding chalcone (B49325) with Me3SiCN in dioxane with a catalytic amount of Cs2CO3 and water. nih.gov

| Reactant | Reagent | Catalyst | Solvent | Condition | Product | Yield (%) |

| (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one | Me3SiCN, H2O | Cs2CO3 | Dioxane | Reflux | 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile | 90 |

Condensation Reactions with Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, serve as versatile precursors for the synthesis of this compound. The core of this transformation is the conjugate addition of a cyanide nucleophile to the α,β-unsaturated ketone system of the chalcone.

The addition of potassium cyanide (KCN) to chalcones represents a direct method for hydrocyanation. This reaction is a form of 1,4-conjugate addition, where the cyanide ion attacks the β-carbon of the enone system. One specific method involves reacting a chalcone derivative, such as an ortho-aminochalcone, with KCN in a solution of dimethyl sulfoxide (B87167) (DMSO) and acetic acid. For instance, the reaction of 4-bromo-2′-aminochalcone with KCN and acetic acid in DMSO at 50°C yields the corresponding 4-(2-aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile. acs.org

However, the direct use of insoluble metal cyanides like KCN in organic solvents can sometimes lead to lower yields. mdpi.com The efficiency of the reaction can be improved by employing a phase-transfer catalyst, which helps to increase the solubility and availability of the cyanide nucleophile in the organic phase. mdpi.com In some cases, particularly with ortho-nitrochalcones, the initial conjugate addition of KCN can trigger a subsequent intramolecular cyclization, leading to the formation of intermediate cyclic nitronates. acs.orgacs.org

Acetone (B3395972) cyanohydrin, (CH₃)₂C(OH)CN, serves as a convenient and safer alternative to using highly toxic hydrogen cyanide (HCN) gas or its salts. libretexts.orgtcichemicals.com It can function as a source of the cyanide anion for various chemical transformations, including the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds like chalcones. tcichemicals.com The reaction involves the transfer of the cyano group from acetone cyanohydrin to the chalcone substrate. This process is often facilitated by a catalytic amount of base. While it is a well-established reagent for cyanohydrin formation and Michael additions, specific documented examples detailing its reaction with unsubstituted chalcone to form this compound are part of its broader known reactivity. libretexts.orgtcichemicals.comlibretexts.org

Synthesis from Phenylbutanenitrile Derivatives

Modifications of the phenylbutanenitrile scaffold itself provide another route to specialized analogs. Catalytic methods have been developed for selective transformations at the α-position of the nitrile.

A notable transformation of phenylbutanenitrile derivatives is the selective α-deuteration catalyzed by a manganese pincer complex. This method allows for the incorporation of deuterium (B1214612) atoms at the carbon adjacent to the nitrile group. In a typical reaction, 4-phenylbutanenitrile is treated with deuterium oxide (D₂O) in the presence of a specific manganese pincer catalyst (Mn-1) in toluene (B28343) at 70°C. This process is highly efficient, achieving up to 98% deuteration at the α-position without leading to the hydration of the nitrile group. acs.orgmdpi.com This reaction demonstrates high selectivity for α-deuteration over other potential side reactions. acs.orgmdpi.com

Table 1: Manganese-Pincer-Catalyzed α-Deuteration of Phenylbutanenitriles

| Substrate | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Time (h) | α-Deuteration (%) | Citation |

|---|---|---|---|---|---|---|

| 4-Phenylbutanenitrile | 1 | Toluene | 70 | 24 | 98 | acs.orgmdpi.com |

| 3-Phenylpropanenitrile | 1 | Toluene | 70 | 24 | 94 | acs.orgmdpi.com |

| Acetonitrile | 1 | Toluene | 70 | 24 | 98 | acs.orgmdpi.com |

Synthesis of Substituted this compound Analogs

The synthesis of analogs of this compound with various substitutions on the aromatic rings is readily achievable by starting with appropriately substituted chalcones. The Claisen-Schmidt condensation, which is used to prepare the chalcone precursors, allows for a wide variety of substituted aromatic aldehydes and acetophenones to be used. researchgate.netresearchgate.net

A specific example is the synthesis of 4-(2-aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile. This is accomplished through the hydrocyanation of 4-bromo-2′-aminochalcone. acs.org The procedure demonstrates the versatility of the conjugate addition method for creating complex, substituted analogs.

Table 2: Synthesis of a Substituted this compound Analog

| Chalcone Precursor | Reagents | Solvent | Product | Citation |

|---|---|---|---|---|

| 4-Bromo-2′-aminochalcone | KCN, Acetic Acid | DMSO | 4-(2-Aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile | acs.org |

Mechanistic Investigations of Formation

The formation of this compound from chalcones proceeds via a nucleophilic conjugate addition, also known as a Michael addition. tcichemicals.com The carbon-carbon double bond in the α,β-unsaturated ketone system of the chalcone is polarized due to the electron-withdrawing effect of the carbonyl group. This renders the β-carbon electrophilic and susceptible to attack by nucleophiles.

The mechanism involves the following key steps:

Nucleophilic Attack: The cyanide ion (CN⁻), generated from a source like KCN or acetone cyanohydrin, acts as the nucleophile. libretexts.orgchemguide.co.uk It attacks the electrophilic β-carbon of the chalcone. chemguide.co.uk

Enolate Formation: This attack pushes the π-electrons of the double bond onto the α-carbon, and subsequently, the π-electrons of the carbonyl group move to the oxygen atom, forming a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by a solvent molecule (like water) or a weak acid present in the reaction mixture (like HCN or acetic acid), to yield the final this compound product. libretexts.org

In specific cases, such as the reaction involving ortho-nitrochalcones, the initially formed enolate can undergo a subsequent intramolecular nucleophilic attack on the nitro group, leading to the formation of cyclic intermediates. acs.orgacs.org Mechanistic studies involving manganese-pincer complexes for α-deuteration suggest a pathway involving metal-ligand cooperation, where the nitrile binds to the dearomatized manganese complex, facilitating the deuterium exchange. acs.orgmdpi.com

Radical Intermediates in Synthesis

The formation of this compound can be achieved through reaction pathways that involve the generation of radical intermediates. These modern synthetic strategies often utilize photoredox catalysis to create reactive species under mild conditions, offering an alternative to traditional, more forceful methods. nih.gov

One notable approach involves the visible-light-mediated photocatalytic intermolecular Stetter reaction. In this method, various aldehydes and acrylonitrile (B1666552) can be reacted to produce γ-keto nitriles in good to excellent yields. researchgate.net This process highlights the use of a photocatalyst to facilitate the reaction under ambient conditions, representing a green chemistry approach. researchgate.net

Another relevant radical-based method is the generation of acyl radicals from α-keto acids. An inexpensive and commercially available thioxanthone can be employed as a photoredox catalyst under visible light. These acyl radicals can then participate in reactions with olefins to form ketones, a transformation that is analogous to the formation of γ-keto nitriles. acs.org

Photoredox catalysis, in general, has become a powerful tool for generating radical intermediates for use in total synthesis. nih.gov These catalysts, which can be either ligand-bound metal complexes or organic molecules, enable redox chemistry using visible light, which is a milder alternative to high-energy UV radiation. nih.gov The generation of radicals through these methods allows for reductive couplings, photocycloadditions, and intermolecular C-H functionalization reactions, all of which are valuable for constructing complex molecules. nih.gov

A general scheme for the synthesis of γ-keto nitriles, the class of compounds to which this compound belongs, involves a four-step process starting from a variety of aldehydes. georgiasouthern.edu While not exclusively a radical-based method in all its variations, the initial steps often involve transformations that can be facilitated by radical chemistry.

Influence of Catalysts and Reagents

The synthesis of this compound and its derivatives is significantly influenced by the choice of catalysts and reagents, which can dictate reaction efficiency, selectivity, and conditions.

In the synthesis of a related compound, 2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile (B2364844), cesium carbonate (Cs₂CO₃) is used as a catalyst in dioxane, with trimethylsilyl cyanide (Me₃SiCN) and water as reagents. The reaction proceeds under reflux conditions. nih.gov

For the synthesis of nitriles from amides, a fluoride-catalyzed dehydration reaction has been developed. This method utilizes silanes as dehydrating agents in the presence of a catalytic amount of fluoride. This approach is notable for its mild conditions and high selectivity, with a broad substrate scope that includes aromatic and aliphatic amides. acs.org

The conversion of aldehydes to nitriles can also be achieved through a tandem oxidation/photoredox catalysis process using ruthenium catalysts. This method provides a green and efficient route to nitriles from readily available aldehydes. thieme.de

In the context of synthesizing derivatives of this compound, such as 2-(3-oxoindolin-2-ylidene)acetonitriles, the choice of reagents is crucial. For instance, the cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can be promoted by potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (DMSO). In this reaction, DMSO can also act as an oxidant. The use of strong oxidants like potassium permanganate (B83412) or DDQ, however, led to the decomposition of the starting material. This highlights the delicate balance of reagents required for a successful transformation. The in situ alkylation of related structures has been achieved using reagents like methyl iodide and benzyl (B1604629) bromide in the presence of excess KOH. bldpharm.com

The table below summarizes the influence of various catalysts and reagents on the synthesis of this compound and related compounds, based on findings from the literature.

| Product | Starting Materials | Catalyst/Reagents | Solvent | Conditions | Yield |

| 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile | (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, Me₃SiCN, H₂O | Cs₂CO₃ | Dioxane | Reflux | 88% nih.gov |

| Various Nitriles | Aromatic and Aliphatic Amides, Silanes | Fluoride | Not specified | Mild | Good to Excellent acs.org |

| Aryl and Heteroaryl Nitriles | Aryl and Heteroaryl Aldehydes | Ruthenium catalyst | Not specified | Visible light | Not specified thieme.de |

| 2-(3-Oxoindolin-2-ylidene)acetonitrile | 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile | KOH, DMSO | DMSO | 40°C | 80% bldpharm.com |

| 2-Acylindoles | 4-Oxo-butanenitriles, Methyl iodide or Benzyl bromide | KOH | DMSO | Not specified | Moderate bldpharm.com |

| γ-Keto nitriles | Aldehydes, Acrylonitrile | Cu@g-C₃N₄ (photocatalyst) | Water | Room temperature, visible light | 80-95% researchgate.net |

Chemical Reactivity and Transformations of 4 Oxo 4 Phenylbutanenitrile

Functional Group Reactivity

The presence of both a terminal nitrile and an internal ketone group on the butane backbone allows for selective transformations, enabling the synthesis of more complex molecules.

Nitrile Group Transformations

The carbon-nitrogen triple bond of the nitrile group is highly polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This allows for a variety of transformations, including reduction, hydrolysis, and participation in cyclization reactions.

While the nitrile group is inherently reactive towards nucleophiles, specific examples of nucleophilic substitution reactions directly on 4-oxo-4-phenylbutanenitrile are not extensively detailed in the reviewed scientific literature. In principle, the electrophilic carbon of the nitrile can be attacked by nucleophiles such as alcohols or amines under acidic conditions, potentially leading to the formation of imino ethers or amidines, respectively, via reactions like the Pinner reaction. However, documented instances of these specific transformations for this compound require further investigation.

The nitrile group can be reduced to a primary amine, a valuable functional group in the synthesis of pharmaceuticals and other fine chemicals. This transformation typically involves catalytic hydrogenation or the use of chemical hydrides.

Catalytic hydrogenation is a common method for nitrile reduction. While studies on this compound itself are specific, research on the closely related 3-phenylpropionitrile (PPN) provides insight into the process. The hydrogenation of PPN to 3-phenylpropylamine (PPA) can be achieved using a Palladium on carbon (Pd/C) catalyst under mild conditions (30–80 °C, 6 bar H₂ pressure). nih.govnih.gov The reaction is often carried out in a biphasic solvent system (e.g., dichloromethane/water) with acidic additives like sodium dihydrogen phosphate (NaH₂PO₄) and sulfuric acid (H₂SO₄) to improve selectivity for the primary amine. nih.govnih.gov However, achieving high selectivity can be challenging, as the intermediate imine can react with the primary amine product to form secondary amines. nih.govnih.govresearchgate.net

Alternatively, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. libretexts.orgmasterorganicchemistry.com LiAlH₄ serves as a source of hydride ions (H⁻) that attack the electrophilic carbon of the nitrile, leading to the formation of the amine after an aqueous workup. libretexts.orgmasterorganicchemistry.com Unlike catalytic hydrogenation, this method is stoichiometric and less prone to the formation of secondary amine byproducts.

| Reactant | Reagents and Conditions | Product | Conversion/Yield | Reference |

|---|---|---|---|---|

| 3-Phenylpropionitrile (PPN) | 10% Pd/C, H₂ (6 bar), NaH₂PO₄, H₂SO₄, CH₂Cl₂/H₂O, 80 °C, 7 h | 3-Phenylpropylamine (PPA) | 76% Conversion, 26% Selectivity | nih.govnih.gov |

| Generic Nitrile (R-CN) | 1) LiAlH₄, Ether or THF 2) H₂O workup | Primary Amine (R-CH₂NH₂) | Generally high yield | masterorganicchemistry.com |

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction converts this compound into 4-oxo-4-phenylbutanoic acid. mdpi.com

In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. semanticscholar.org A water molecule then acts as a nucleophile, attacking the carbon and, after a series of proton transfers and tautomerization, forms an amide intermediate. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid and an ammonium ion. semanticscholar.orgyoutube.com

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. This process also proceeds through an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid product. A relevant example of nitrile cleavage under basic conditions was observed during studies on derivatives of this compound. When N-substituted 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles were treated with potassium hydroxide (KOH) in dimethyl sulfoxide (B87167) (DMSO), a side reaction involving the hydrolytic cleavage of the cyano group was noted. acs.org

The nitrile group can act as an electrophile in intramolecular reactions, leading to the formation of heterocyclic structures. A notable example is the base-assisted oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which are derivatives of the parent compound. acs.orgnih.gov

In this transformation, the aniline (B41778) nitrogen acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group. This reaction is facilitated by a base, such as potassium hydroxide (KOH), and an oxidant, typically dimethyl sulfoxide (DMSO). acs.org The process proceeds smoothly for primary aniline derivatives, yielding 2-(3-oxoindolin-2-ylidene)acetonitriles in good yields. acs.orgnih.gov This method provides an efficient route to synthesize complex heterocyclic motifs that are valuable in medicinal chemistry. acs.org

| Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile | KOH (4 equiv), DMSO, 120 °C, 15 min | 2-(3-oxoindolin-2-ylidene)acetonitrile | 77% (isolated) | acs.org |

| 4-(2-aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile | KOH (4 equiv), DMSO, 120 °C, 15 min | 2-(5-methoxy-3-oxoindolin-2-ylidene)acetonitrile | 82% | acs.org |

| 4-(2-aminophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile | KOH (4 equiv), DMSO, 120 °C, 15 min | 2-(5-chloro-3-oxoindolin-2-ylidene)acetonitrile | 85% | acs.org |

Ketone Group Transformations

The carbonyl group of the ketone is electrophilic at the carbon and nucleophilic at the oxygen, allowing for reactions such as reduction to an alcohol or conversion to an alkene via olefination.

One of the most fundamental transformations of the ketone group is its reduction to a secondary alcohol, which would convert this compound to 4-hydroxy-4-phenylbutanenitrile. This can be achieved using common hydride reducing agents. Sodium borohydride (NaBH₄) is a mild reducing agent capable of selectively reducing ketones and aldehydes. wikipedia.org For a more potent option, lithium aluminum hydride (LiAlH₄) can also be used, although it would also reduce the nitrile group if not used under carefully controlled conditions. libretexts.orgwikipedia.org Biocatalytic methods using various plants and microorganisms have also been studied for the stereoselective reduction of prochiral ketones to chiral alcohols. nih.gov

Another significant reaction of the ketone group is the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comwikipedia.org This reaction involves a phosphonium ylide, also known as a Wittig reagent (e.g., Ph₃P=CH₂). wikipedia.org The ylide acts as a nucleophile, attacking the carbonyl carbon to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org Applying this reaction to this compound would result in the formation of 4-phenyl-4-vinylbutanenitrile or its substituted derivatives, depending on the specific ylide used.

Oxidation Reactions

The oxidation of this compound can be predicted based on the reactivity of similar compounds, such as 4-oxo-4-phenyl butanoic acid. The oxidation of 4-oxo-4-phenyl butanoic acid with reagents like benzimidazolium fluorochromate results in the formation of benzoic acid zenodo.org. This suggests that under strong oxidizing conditions, the carbon chain of this compound is cleaved.

The reaction is understood to proceed via the enol form of the ketone. The process is catalyzed by acid, and the rate of the reaction is dependent on the concentrations of the oxidant, the substrate, and the acid catalyst zenodo.org. While specific studies on the oxidation of this compound are not prevalent, the chemistry of the related butanoic acid derivative provides a strong indication of the expected outcome.

Table 1: Predicted Oxidation Products of this compound

| Oxidizing Agent | Predicted Product | Reaction Conditions |

| Benzimidazolium fluorochromate | Benzoic acid | Acetic acid-water medium, presence of perchloric acid zenodo.org |

| Tripropylammonium fluorochromate | Benzoic acid | Aqueous acetic acid medium |

Reduction Reactions

The reduction of this compound offers pathways to various functionalized molecules, owing to the presence of both a ketone and a nitrile group. The choice of reducing agent dictates the outcome of the reaction.

Sodium borohydride (NaBH₄) is a mild reducing agent that chemoselectively reduces ketones and aldehydes. Therefore, the treatment of this compound with NaBH₄ is expected to selectively reduce the ketone functionality to a secondary alcohol, yielding 4-hydroxy-4-phenylbutanenitrile, while leaving the nitrile group intact. This selectivity is observed in the reduction of similar γ-oxoesters with methanolic NaBH₄ nih.govresearchgate.net.

In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent capable of reducing both ketones and nitriles libretexts.orgmasterorganicchemistry.com. Consequently, the reaction of this compound with LiAlH₄ is anticipated to reduce the ketone to a hydroxyl group and the nitrile to a primary amine, resulting in the formation of 4-amino-1-phenylbutan-1-ol.

Catalytic hydrogenation is another important reduction method. Depending on the catalyst and reaction conditions, either selective or complete reduction can be achieved. For instance, certain catalysts might favor the reduction of the ketone over the nitrile or vice versa, while others, under more forcing conditions, would reduce both functional groups.

Table 2: Predicted Reduction Products of this compound

| Reducing Agent | Predicted Major Product | Functional Group(s) Reduced |

| Sodium borohydride (NaBH₄) | 4-Hydroxy-4-phenylbutanenitrile | Ketone |

| Lithium aluminum hydride (LiAlH₄) | 4-Amino-1-phenylbutan-1-ol | Ketone and Nitrile |

| Catalytic Hydrogenation | Product depends on catalyst/conditions | Ketone and/or Nitrile |

α-Deuteration at Carbonyl Position

The hydrogens on the carbon atom adjacent to the carbonyl group (α-hydrogens) in this compound are acidic and can be exchanged for deuterium (B1214612). This process, known as α-deuteration, is typically carried out using a deuterium source like heavy water (D₂O) under either acidic or basic catalysis.

Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated (or deuterated) by an acid catalyst, followed by the removal of an α-proton by a weak base (like D₂O) to form an enol. The enol then tautomerizes back to the keto form, incorporating a deuterium atom at the α-position libretexts.orglibretexts.org.

Base-catalyzed α-deuteration involves the direct removal of an acidic α-proton by a base to form an enolate ion. This enolate then reacts with D₂O to afford the α-deuterated ketone. This method has been shown to be effective for the α-deuteration of various ketones, sulfones, sulfoxides, and nitriles using catalysts such as barium oxide researchgate.net. Superacid catalysts have also been employed for the efficient α-deuteration of ketones with D₂O rsc.org.

Table 3: General Conditions for α-Deuteration of Ketones

| Catalyst Type | Deuterium Source | General Mechanism |

| Acid | D₂O | Formation of an enol intermediate libretexts.orglibretexts.org |

| Base | D₂O | Formation of an enolate intermediate researchgate.net |

| Superacid | D₂O | In situ generation of superacidic species rsc.org |

Cascade and Multicomponent Reactions

Cyclocondensation with Het(aryl)aldehydes

This compound and its derivatives serve as valuable substrates in cascade and multicomponent reactions. A notable example is the cyclocondensation with heteroaromatic or aromatic aldehydes. These reactions often proceed under basic conditions and lead to the formation of complex heterocyclic structures in a single synthetic operation.

Formation of γ-Hydroxy Butyrolactams

A significant application of the cyclocondensation of β-cyano ketones, such as derivatives of this compound, with various aldehydes is the synthesis of highly functionalized γ-hydroxy butyrolactams nih.gov. This transformation is typically carried out in the presence of a base, such as sodium methoxide, in a protic solvent like methanol. The reaction involves a series of steps, including an initial aldol-type condensation followed by an intramolecular cyclization.

The scope of this reaction is broad, allowing for the use of various substituted benzaldehydes and other aromatic aldehydes, leading to a diverse library of γ-hydroxy butyrolactams. The yields of these reactions are generally good, highlighting the efficiency of this cascade process.

Table 4: Synthesis of γ-Hydroxy Butyrolactams from 4-Oxo-2,4-diphenylbutanenitrile (B1295096) and Various Aldehydes

| Aldehyde | Product | Yield (%) |

| 4-Chlorobenzaldehyde | 4-(4-Chlorobenzyl)-5-hydroxy-3,5-diphenyl-1H-pyrrol-2(5H)-one | 88 |

| 2-Fluorobenzaldehyde | 4-(2-Fluorobenzyl)-5-hydroxy-3,5-diphenyl-1H-pyrrol-2(5H)-one | 92 |

| 4-Fluorobenzaldehyde | 4-(4-Fluorobenzyl)-5-hydroxy-3,5-diphenyl-1H-pyrrol-2(5H)-one | 91 |

| 4-Methoxybenzaldehyde | 5-Hydroxy-4-(4-methoxybenzyl)-3,5-diphenyl-1H-pyrrol-2(5H)-one | 92 |

Data sourced from a study on the synthesis of γ-hydroxy butyrolactams. nih.gov

Oxidative Cyclization Reactions

Derivatives of this compound can undergo oxidative cyclization reactions to form complex heterocyclic products. A well-documented example is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to synthesize 2-(3-oxoindolin-2-ylidene)acetonitriles nih.govacs.org. This transformation involves an intramolecular nucleophilic attack of the amino group onto the ketone, followed by an oxidation step.

The reaction is typically base-assisted, with potassium hydroxide being a common choice. Various oxidizing agents can be employed, with dimethyl sulfoxide (DMSO) proving to be an effective and mild oxidant for this transformation. The use of stronger oxidants like potassium permanganate (B83412) or DDQ often leads to decomposition of the starting material acs.org. This methodology has been utilized to create a range of substituted 2-(3-oxoindolin-2-ylidene)acetonitriles in good yields.

Table 5: Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile Derivatives

| Starting Material Substituent | Oxidant | Base | Product | Yield (%) |

| H | DMSO | KOH | 2-(3-Oxoindolin-2-ylidene)acetonitrile | 77 |

| 5-Nitro | DMSO | KOH | 2-(5-Nitro-3-oxoindolin-2-ylidene)acetonitrile | 97 |

Data based on the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.govacs.org

Preparation of 2-(3-Oxoindolin-2-ylidene)acetonitriles

A highly efficient method has been developed for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which are derivatives of this compound. chemicalbook.comresearchgate.netnih.gov This transformation is significant as 2-alkylideneindolin-3-one derivatives are important structural motifs in medicinal chemistry, found in various natural products and synthetic compounds with notable biological activities, including potential treatments for neurodegenerative conditions and inhibitory activity against Mycobacterium tuberculosis. chemicalbook.comresearchgate.net

The process involves an intramolecular nucleophilic cyclization followed by an oxidation step. chemicalbook.comresearchgate.netnih.gov This improved synthetic approach enhances yields and broadens the scope of accessible molecules compared to previous methods that started from ortho-nitrochalcones. chemicalbook.comresearchgate.net The reaction proceeds smoothly for primary aniline derivatives, yielding a variety of substituted 2-(3-oxoindolin-2-ylidene)acetonitriles. chemicalbook.comresearchgate.net

The following table showcases the yields for various synthesized derivatives of 2-(3-oxoindolin-2-ylidene)acetonitrile from their corresponding 4-(2-aminophenyl)-4-oxo-butanenitrile precursors. chemicalbook.com

| Product Compound ID | R Group | Yield (%) |

| 1ab | p-tolyl | 90 |

| 1ac | 4-Ethylphenyl | 85 |

| 1ad | 4-Isopropylphenyl | 58 |

| 1ag | 4-Fluorophenyl | 71 |

This interactive table summarizes the yields of various (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles prepared via the described method.

Role of Base-Assisted Cyclization and Oxidation

The synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles is facilitated by a base-assisted cyclization, which is coupled with an oxidation step. chemicalbook.comresearchgate.netresearchgate.net The mechanism begins with the deprotonation of the α-carbon to the nitrile group by a base, such as potassium hydroxide (KOH), forming an enolate. chemicalbook.comnih.gov This enolate then initiates an intramolecular nucleophilic attack on the carbonyl carbon, leading to a 5-exo-trig cyclization to form an indoline-3-one intermediate. nih.gov

The subsequent oxidation of this intermediate is crucial for the formation of the final conjugated product. Dimethyl sulfoxide (DMSO) has been identified as a highly effective oxidant for this transformation, particularly when used as the reaction solvent without any diluents. chemicalbook.com The process is believed to involve the enolate attacking a molecule of DMSO. chemicalbook.comnih.gov Subsequent elimination of dimethyl sulfide and water yields the desired 2-(3-oxoindolin-2-ylidene)acetonitrile. nih.gov

The optimization of the reaction conditions was explored extensively, with various oxidants and bases tested. The combination of KOH as the base and DMSO as the oxidant and solvent provided the best results, affording an 80% yield in 40 minutes. chemicalbook.com

| Entry | Oxidant | Solvent | Base | Time (min) | Yield (%) |

| 1 | none | DMF | KOH | 40 | NR |

| 4 | Urea-H₂O₂ | MeCN | KOH | 30 | 65 |

| 5 | C/O₂ | MeCN | KOH | 300 | 70 |

| 7 | Cu(OAc)₂ | MeCN | KOH | 300 | 15 |

| 10 | DMSO | DMF | KOH | 60 | 65 |

| 12 | DMSO | DMSO | KOH | 40 | 80 |

| 13 | DMSO | DMSO | NaOH | 60 | 52 |

This interactive table presents a selection of results from the optimization of reaction conditions for the oxidative cyclization. NR = No Reaction. chemicalbook.comnih.gov

It was noted that this reaction proceeds smoothly only for primary aniline derivatives. When N-substituted starting materials were used, a side reaction involving the hydrolytic cleavage of the cyano group became dominant. chemicalbook.comresearchgate.netresearchgate.net

Transition Metal-Catalyzed Reactions

Manganese-Catalyzed α-Deuteration

This compound has been shown to undergo efficient α-deuteration catalyzed by a manganese-pincer complex. google.comchemsynthesis.com This reaction utilizes deuterium oxide (D₂O) as the deuterium source and demonstrates the utility of earth-abundant metal catalysts in isotopic labeling. google.com

The catalysis, which proceeds via a metal-ligand cooperation mechanism, is effective for a range of nitriles. google.com In the case of this compound, the deuteration occurs at the α-position relative to the nitrile group with 89% efficiency. google.comchemsynthesis.com Notably, deuteration also occurs at the α-position of the carbonyl group with 90% efficiency. google.com This method's good tolerance for functional groups highlights its utility in preparing selectively deuterated molecules. google.com

Copper-Catalyzed Reactions

Copper catalysts have been employed in reactions related to this compound. In one instance, a trace amount of this compound was identified as a byproduct during the copper-catalyzed oxidative coupling of allylic alcohols with acetonitrile.

Furthermore, a copper-catalyzed method has been developed for the synthesis of 4-oxobutanenitriles through the aerobic nitrogen-migration, cyanation, and oxygenation of unsaturated keto oximes. rsc.org This reaction utilizes copper powder (10 mol%) as the catalyst and oxygen as the oxidant in acetonitrile at room temperature. The process involves a C=C bond cleavage and provides a facile route to various 4-oxobutanenitrile derivatives in good yields. rsc.org

Phosphorylation Reactions

Reaction with Diethylphosphite

No research findings were available in the searched literature for the direct phosphorylation reaction of this compound with diethylphosphite.

Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Oxo-4-phenylbutanenitrile, ¹H, ¹³C, and, for its derivatives, ¹⁹F NMR, provide invaluable information about its atomic framework.

The proton NMR (¹H NMR) spectrum of this compound provides precise information about the chemical environment of its hydrogen atoms. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the spectrum displays distinct signals for the aromatic and aliphatic protons.

Research findings have consistently reported the following spectral data: The aromatic protons on the phenyl group, being in different positions relative to the electron-withdrawing carbonyl group, appear as multiplets in the downfield region of the spectrum. Specifically, the two protons ortho to the carbonyl group are observed as a doublet around δ 7.95 ppm. acs.org The proton at the para position and the two meta protons typically resonate at approximately δ 7.63 ppm and δ 7.49 ppm, respectively, often appearing as triplets. acs.org

The aliphatic portion of the molecule, the propylene (B89431) chain, gives rise to two characteristic triplets. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group are deshielded and appear as a triplet at around δ 3.38 ppm. acs.org The methylene protons adjacent to the nitrile group are found further upfield, presenting as a triplet at approximately δ 2.78 ppm. acs.org The coupling between these adjacent methylene groups results in their triplet splitting patterns.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic (ortho) | 7.95 | Doublet (d) | 9.5 |

| Aromatic (para) | 7.63 | Triplet (t) | 9.5 |

| Aromatic (meta) | 7.49 | Triplet (t) | 9.5 |

| -CH₂- (adjacent to C=O) | 3.38 | Triplet (t) | 8.5 |

| -CH₂- (adjacent to C≡N) | 2.78 | Triplet (t) | 9.5 |

Data sourced from a 500 MHz spectrometer. acs.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The carbon atoms of the carbonyl group and the nitrile group have characteristic chemical shifts.

In CDCl₃, the carbonyl carbon (C=O) is the most downfield signal, appearing at approximately δ 195.3 ppm. acs.org The carbon of the nitrile group (C≡N) is observed around δ 119.2 ppm. acs.org The aromatic carbons show a range of signals between δ 128.0 and δ 135.6 ppm, with the carbon atom to which the keto group is attached appearing at the lower end of this range. acs.org The two aliphatic carbons, C2 and C3, are found at δ 34.2 ppm and δ 11.8 ppm, respectively. acs.org

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | 195.3 |

| Aromatic (quaternary) | 135.6 |

| Aromatic (CH) | 133.9 |

| Aromatic (CH) | 128.8 |

| Aromatic (CH) | 128.0 |

| Nitrile (C≡N) | 119.2 |

| -CH₂- (adjacent to C=O) | 34.2 |

| -CH₂- (adjacent to C≡N) | 11.8 |

Data sourced from a 125 MHz spectrometer. acs.org

The synthesis of fluorinated analogues of organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical properties. The characterization of such compounds heavily relies on ¹⁹F NMR spectroscopy. While a derivative, 4-(4-Fluorophenyl)-4-oxobutanenitrile, is commercially available, detailed ¹⁹F NMR spectral data for this or other fluorinated derivatives of this compound are not prominently available in the surveyed scientific literature. sigmaaldrich.com This indicates a potential area for future research and publication. In general, ¹⁹F NMR is a powerful tool due to its high sensitivity and the wide chemical shift range of the fluorine nucleus, which allows for the unambiguous identification of fluorinated compounds. bldpharm.comsigmaaldrich.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorption bands corresponding to its two key functional groups: the carbonyl group and the nitrile group.

The stretching vibration of the aromatic ketone's carbonyl group (C=O) typically gives rise to a strong, sharp peak in the region of 1680-1700 cm⁻¹. For structurally similar compounds like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, this carbonyl stretch is observed around 1634 cm⁻¹. acs.org The nitrile group (C≡N) has a characteristic absorption in the range of 2210-2260 cm⁻¹. In related nitrile compounds, this peak is observed at approximately 2246 cm⁻¹, which is consistent with expectations. acs.org

Table 3: Characteristic IR Absorption Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Carbonyl (C=O) | Stretch | ~1634 - 1700 |

| Nitrile (C≡N) | Stretch | ~2246 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of a compound. The technique is routinely performed using methods like Electrospray Ionization Time-of-Flight (ESI-TOF).

For derivatives of this compound, HRMS data has been used to confirm their successful synthesis. For example, in the characterization of N,N-dimethyl-2,4-diphenylbutanamide, a related structure, the calculated m/z for the protonated molecule [M+H]⁺ (C₁₈H₁₉NO₂) was 282.1494, with the experimentally found value being 282.1487, showing a high degree of accuracy. rsc.org In another study of a related oxime, the calculated m/z for [M+H]⁺ (C₁₀H₁₂NO₂) was 178.0863, and the found value was 178.0548. rsc.org These examples underscore the utility of HRMS in providing unambiguous confirmation of the chemical formula for compounds of this class.

X-ray Crystallography and Structural Elucidation

X-ray crystallography provides definitive insights into the three-dimensional structure of this compound in the solid state, revealing precise bond lengths, angles, and intermolecular interactions that govern its crystal packing.

The crystal structure of this compound, also known by its synonym 3-Benzoylpropionitrile, has been determined through single-crystal X-ray diffraction. researchgate.net The analysis reveals the specific arrangement of molecules in the unit cell, which is the fundamental repeating unit of the crystal lattice. The crystallographic data indicates that the compound crystallizes in the monoclinic system. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉NO |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁ 1 |

| a (Å) | 7.5235 |

| b (Å) | 5.5446 |

| c (Å) | 10.2976 |

| α (°) | 90 |

| β (°) | 99.850 |

| γ (°) | 90 |

| Volume (ų) | 423.26 |

| Z | 2 |

The study of derivatives, such as 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile (B2364844), shows that substitutions on the molecular backbone can lead to different crystal packing, in this case crystallizing in the orthorhombic system. nih.gov

In derivatives of this compound that contain a second aromatic ring, the dihedral angle between the two rings is a key structural parameter. This angle describes the twist between the planes of the two aromatic systems. For instance, in 4-Oxo-2,4-diphenylbutanenitrile (B1295096), the molecule is twisted, with the dihedral angle between the terminal phenyl rings being 68.40 (6)°. A similar V-shaped conformation is observed in other derivatives. whitman.edu

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 4-Oxo-2,4-diphenylbutanenitrile | 68.40 (6) | whitman.edu |

| 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile | 64.6 (1) | nih.gov |

| 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile | 67.6 (1) | wikipedia.org |

This significant deviation from coplanarity is a common structural motif in this class of compounds, influenced by the flexible carbon chain connecting the aromatic moieties. wikipedia.org

The arrangement of molecules in the crystal lattice is stabilized by a network of weak, non-covalent intermolecular interactions. In the crystal structure of 4-Oxo-2,4-diphenylbutanenitrile, C-H···O and C-H···N interactions are identified as the key forces directing the assembly of molecules into supramolecular layers. whitman.edu These interactions are a form of weak hydrogen bonds where a carbon-bound hydrogen atom acts as the donor.

Conversely, studies of other derivatives have noted the absence of strong, classical hydrogen bonds or other directional intermolecular interactions. wikipedia.orgnih.gov In the case of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile, no specific directional interactions could be identified, suggesting that the crystal packing is primarily governed by van der Waals forces. nih.gov Similarly, the structure of 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile does not feature classical hydrogen bonds. wikipedia.org

Theoretical and Computational Studies on 4 Oxo 4 Phenylbutanenitrile

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to modern chemical research, providing detailed electronic and structural information about molecules. For 4-oxo-4-phenylbutanenitrile, such calculations can elucidate its stability, reactivity, and spectroscopic properties. While comprehensive QM studies specifically on this compound are not extensively available in the surveyed literature, the methodologies applied to similar compounds offer a framework for what such an analysis would entail. For instance, studies on related heterocyclic compounds often employ Density Functional Theory (DFT) and Hartree-Fock (HF) methods to investigate their physicochemical and electronic structure parameters sigmaaldrich.com.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability sigmaaldrich.com. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a significant parameter; a smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity sigmaaldrich.com.

For a molecule like this compound, a HOMO-LUMO analysis performed using computational methods like DFT would reveal the distribution of electron density. It would be expected that the HOMO is localized on the phenyl ring and the keto group, which are the more electron-rich parts of the molecule. Conversely, the LUMO would likely be distributed over the nitrile group and the carbonyl carbon, indicating these as the primary sites for nucleophilic attack. A detailed computational study would provide the precise energy values of these orbitals and the energy gap, which are key predictors of the molecule's reactivity in various chemical reactions. However, specific calculations detailing the HOMO-LUMO energies for this compound are not present in the currently reviewed literature.

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration for molecules with both keto and nitrile functionalities. This compound can theoretically exist in equilibrium with its enol tautomer, (E/Z)-4-hydroxy-4-phenylbut-3-enenitrile, or its ketenimine tautomer.

Quantum mechanical calculations are instrumental in determining the relative stabilities of these tautomers. By calculating the total electronic energy of each isomer, typically using DFT or other high-level ab initio methods, the position of the tautomeric equilibrium can be predicted chemspider.com. The isomer with the lowest calculated energy is the most stable and therefore the most abundant species at equilibrium. These calculations would also provide the energy barriers for the interconversion between the tautomers. As of now, specific computational studies on the tautomeric equilibria of this compound are not available in the surveyed scientific literature.

Conformational Analysis

The three-dimensional structure of a molecule is critical to its physical and chemical properties. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the flexibility of the butyronitrile (B89842) chain allows for multiple conformations.

Experimental data from X-ray crystallography provides the definitive solid-state conformation. The crystal structure of this compound has been determined, revealing its packing and molecular geometry in the crystalline form nih.gov.

| Parameter | Value |

|---|---|

| Hermann-Mauguin space group symbol | P 1 21 1 |

| Hall space group symbol | P 2yb |

| Space group number | 4 |

| a (Å) | 7.5235 |

| b (Å) | 5.5446 |

| c (Å) | 10.2976 |

| α (°) | 90 |

| β (°) | 99.850 |

| γ (°) | 90 |

Studies on structurally related compounds, such as 2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile (B2364844) and 2-(3-nitrophenyl)-4-oxo-4-phenylbutanenitrile, consistently reveal a twisted or "V-shaped" conformation in the solid state nih.govresearchgate.net. In these derivatives, the two aromatic rings are not coplanar, exhibiting a significant dihedral angle between them, often in the range of 65-70 degrees nih.govresearchgate.net. This twisted geometry is likely due to the steric hindrance and electronic interactions between the substituents and the flexible carbon chain. It is highly probable that the parent molecule, this compound, adopts a similar non-planar conformation in solution and in the solid state to minimize steric strain. Computational conformational analysis, using methods like molecular mechanics or DFT, would be able to map the potential energy surface of the molecule and identify the lowest energy conformers and the rotational barriers between them, but such specific studies on this compound are not found in the reviewed literature.

Reaction Mechanism Predictions

Theoretical chemistry plays a crucial role in predicting and understanding the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be mapped out. This allows for the prediction of the most likely reaction pathways and the factors that control the reaction's outcome.

For this compound, theoretical studies could predict the mechanisms of various reactions, such as its reduction, oxidation, or its participation in cyclization reactions. For example, in the oxidative cyclization of related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, a proposed mechanism involves an intramolecular nucleophilic attack followed by an oxidation step acs.org. A computational study of such a reaction would involve locating the transition state structures for each elementary step and calculating the activation energies. This would provide a quantitative understanding of the reaction's feasibility and kinetics.

Methodologies like the Mars-van Krevelen (MvK) and Langmuir-Hinshelwood (L-H) mechanisms are often investigated computationally for catalytic oxidations mdpi.com. A theoretical study on the reactions of this compound could similarly explore different mechanistic possibilities and identify the key reactive species and intermediates mdpi.com. However, at present, there are no specific theoretical or computational studies in the surveyed literature that predict reaction mechanisms for this compound.

Applications and Advanced Research Trajectories of 4 Oxo 4 Phenylbutanenitrile Derivatives

Role in Medicinal Chemistry Research

The structural framework of 4-oxo-4-phenylbutanenitrile derivatives serves as a versatile starting point for the construction of a wide array of medicinally relevant compounds. The inherent reactivity of the ketone and nitrile functionalities provides a platform for the introduction of various pharmacophores and the synthesis of complex heterocyclic systems.

Synthesis of Pharmaceutical Intermediates

Derivatives of this compound are crucial intermediates in the synthesis of more complex pharmaceutical agents. Their ability to undergo cyclization and other transformations makes them key building blocks for a variety of molecular architectures.

A notable example is the use of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles. This transformation is achieved through a base-assisted intramolecular cyclization, followed by oxidation. This method provides an efficient route to these valuable intermediates, which are precursors to various biologically active compounds.

Furthermore, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, which can be synthesized from precursors related to this compound, are important intermediates in the development of antibacterial agents. google.com The synthesis of these quinoline (B57606) derivatives often involves a multi-step process where the core structure is assembled and subsequently functionalized. chemicalbook.com

The following table summarizes key pharmaceutical intermediates synthesized from this compound derivatives:

| Intermediate | Starting Material | Synthetic Transformation | Reference |

| 2-(3-Oxoindolin-2-ylidene)acetonitriles | 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | Base-assisted intramolecular cyclization and oxidation | |

| 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives | Related 4-oxo-phenyl precursors | Multi-step synthesis involving cyclization and functionalization | google.comchemicalbook.com |

Precursors for Biologically Active Heterocycles

The chemical scaffold of this compound is particularly well-suited for the synthesis of a diverse range of biologically active heterocyclic compounds. The presence of both a ketone and a nitrile group allows for various cyclization strategies to construct different ring systems.

One significant application is in the synthesis of pyridazine (B1198779) derivatives. For instance, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be prepared and subsequently transformed into a variety of other heterocyclic systems, including chloropyridazines, pyridazinethiones, and oxazolopyridazines. nih.gov These compounds serve as precursors for further chemical elaboration to produce molecules with potential anti-HAV (Hepatitis A Virus) activity. nih.gov

Another important class of heterocycles derived from this compound precursors are pyridazino[4,3-b]indoles. These compounds have shown potent antimycobacterial activity. The synthesis involves the initial formation of 2-(3-oxoindolin-2-ylidene)acetonitriles, which then undergo further reactions to yield the final pyridazino[4,3-b]indole core.

The following table highlights some of the biologically active heterocycles synthesized from this compound derivatives:

| Heterocycle | Precursor | Biological Activity | Reference |

| Pyridazine derivatives | 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones | Potential Anti-HAV | nih.gov |

| Pyridazino[4,3-b]indoles | 2-(3-Oxoindolin-2-ylidene)acetonitriles | Antimycobacterial |

Development of New Therapeutic Agents

The versatile chemical nature of this compound derivatives has been exploited in the development of novel therapeutic agents with a range of biological activities. By modifying the core structure, researchers have been able to synthesize compounds with potential applications in treating various diseases.

A notable area of research is the development of anti-inflammatory agents. A series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives have been designed and synthesized, with some compounds showing significant inhibitory effects on pro-inflammatory cytokines. nih.gov For example, one derivative was found to effectively reduce lung injury and improve survival in animal models of sepsis. nih.gov

In the field of antiviral research, derivatives of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide have been investigated as potential anti-HIV agents. nih.gov These compounds were designed based on the pharmacophores of known HIV integrase inhibitors. Several of the synthesized compounds exhibited activity against HIV at non-toxic concentrations. nih.gov

Furthermore, 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives have been identified as agonists for the CB2 cannabinoid receptor, which is a target for various pathological conditions. ucl.ac.be Certain synthesized compounds demonstrated potent and selective agonist activity at this receptor. ucl.ac.be

The following table provides examples of therapeutic agents developed from this compound derivatives:

| Therapeutic Agent Class | Derivative | Target/Mechanism of Action | Reference |

| Anti-inflammatory | 4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide | Inhibition of pro-inflammatory cytokines | nih.gov |

| Anti-HIV | 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide | HIV integrase inhibition | nih.gov |

| CB2 Agonist | 4-Oxo-1,4-dihydroquinoline-3-carboxamide | CB2 cannabinoid receptor agonism | ucl.ac.be |

Contributions to Materials Science Research

While the primary focus of research on this compound derivatives has been in medicinal chemistry, their unique structural features also lend themselves to applications in materials science. The presence of the nitrile and phenyl groups can impart specific optical and electronic properties to materials incorporating these moieties.

Development of New Materials with Specific Properties

The incorporation of nitrile groups into polymer structures is a known strategy to enhance their thermal properties, such as the glass transition temperature (Tg). lu.se While direct polymerization of this compound itself is not widely reported, its derivatives can be used as building blocks for functional polymers. For instance, the conversion of aldehyde-containing bio-based molecules to nitriles before polymerization has been shown to produce polymers with high glass transition temperatures and good solvent resistance. lu.se This suggests a potential application for derivatives of this compound in the creation of high-performance polymers.

The aromatic nature of the phenyl group, combined with the polar nitrile group, also makes these derivatives interesting candidates for the development of dyes and pigments. The synthesis of 4-phenylphthalonitrile from a related precursor for use in pigments has been reported. This indicates the potential for chromophoric systems to be developed from the this compound scaffold.

Asymmetric Synthesis and Chiral Induction

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different biological activities. nih.gov Asymmetric synthesis, the process of creating a chiral product from an achiral starting material, is a key technology in this area. nih.gov

While specific examples of using this compound directly as a chiral auxiliary are not extensively documented, the principles of asymmetric synthesis are highly relevant to its derivatives. The development of chiral catalysts and auxiliaries is a major focus of modern organic chemistry. nih.gov For instance, chiral oxazolidinones, derived from amino acids, are versatile chiral auxiliaries used in a variety of asymmetric reactions, including alkylations and aldol (B89426) additions. orgsyn.org

The synthesis of chiral molecules often involves the use of a chiral pool, where a readily available chiral molecule is used as a starting material to induce chirality in the final product. nih.gov In the context of this compound derivatives, this could involve reacting the parent compound with a chiral reagent or employing a chiral catalyst to control the stereochemistry of a reaction at a specific site. The development of such asymmetric transformations for this compound derivatives represents a promising area for future research, with the potential to unlock access to a wide range of new, enantiomerically pure molecules for drug discovery and other applications.

Catalytic Applications in Organic Transformations

The unique chemical structure of this compound and its derivatives makes them valuable precursors and participants in a variety of catalytic organic transformations.

Research has demonstrated the use of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, derivatives of the target compound, in a facile and efficient synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles. This transformation proceeds via a nucleophilic intramolecular cyclization and involves oxidation of the aniline (B41778) moiety. nih.gov

Furthermore, the application of zeolites, such as Beta zeolite, as catalysts in organic synthesis is well-established. These crystalline aluminosilicates are active in a range of reactions, including cracking, alkylation, isomerization, and aromatic acylation. mdpi.com The benzoyl group in this compound suggests its potential as a substrate in such acylation reactions.

The versatility of related structures is also evident in the use of β-nitrostyrene in multicomponent reactions for the synthesis of pyrrole (B145914) derivatives. researchgate.net This highlights the potential of the activated methylene (B1212753) group in this compound to participate in similar condensation reactions.

Environmental Fate and Ecotoxicological Research (Mechanism-focused, excluding specific substance properties)

The environmental behavior of synthetic organic compounds is of paramount importance. While specific studies on the environmental fate and ecotoxicology of this compound are not abundant, research on related aromatic ketones and organic pollutants provides insights into potential degradation pathways and interactions.

The photocatalytic degradation of organic pollutants is a promising technology for environmental remediation. Semiconductors like TiO2 can be used to break down complex organic molecules. mdpi.com For instance, the photocatalytic degradation of ketones like methyl ethyl ketone has been studied in a fluidized bed reactor using nano-TiO2 supported on γ-Al2O3 particles. researchgate.net The presence of a ketone group in this compound suggests its potential susceptibility to photocatalytic degradation.

The interaction of organic compounds with nanoparticles in the environment is a complex process that can influence their transport, bioavailability, and degradation. The mechanisms of these interactions are driven by a combination of forces.

The adsorption of organic compounds onto carbon-based nanomaterials, for example, can occur through several mechanisms, including:

Hydrophobic Interactions: The nonpolar regions of the organic molecule are repelled by water and preferentially associate with the hydrophobic surface of the nanoparticle. acs.org

π-π Stacking Interactions: The aromatic phenyl group of this compound can interact with the graphitic surfaces of carbon nanotubes or graphene through π-π stacking. nih.govacs.org

Hydrogen Bonding: The ketone and nitrile functionalities can potentially form hydrogen bonds with functional groups on the surface of nanoparticles. acs.org

Electrostatic Interactions: Depending on the pH of the surrounding medium and the surface charge of the nanoparticle, electrostatic attraction or repulsion can occur. nih.govacs.org

The photocatalytic degradation of pollutants is often enhanced by their adsorption onto the surface of photocatalytic nanoparticles like TiO2. mdpi.com The efficiency of this process is influenced by factors such as the pH of the medium, which affects the surface charge of the nanocatalyst and the speciation of the organic pollutant. mdpi.com The interaction between the organic contaminant and the nanoparticle surface is a critical first step in the degradation process. unito.it

| Interaction Mechanism | Relevant Functional Group in this compound | Nanoparticle Type | Reference |

| Hydrophobic Interaction | Phenyl group, alkyl chain | Carbon-based nanomaterials | acs.org |

| π-π Stacking | Phenyl group | Carbon nanotubes, graphene | nih.govacs.org |

| Hydrogen Bonding | Ketone, Nitrile | Functionalized nanoparticles | acs.org |

| Electrostatic Interaction | Charged species (depending on pH) | Charged nanoparticles | nih.govacs.org |

| Photocatalytic Degradation | Entire molecule | TiO2, ZnO | mdpi.comunito.it |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

While established methods for the synthesis of 4-Oxo-4-phenylbutanenitrile exist, there is ongoing potential for the development of more efficient, sustainable, and innovative synthetic routes. Future research could focus on:

Photocatalytic Approaches: Visible-light-mediated radical methods are emerging as powerful tools in organic synthesis. Investigating novel photocatalytic systems for the synthesis of this compound, potentially from readily available precursors, could offer milder and more environmentally benign alternatives to traditional methods. For instance, a photochemical organocatalytic strategy has been developed for the α-alkylation of ketones, suggesting the possibility of similar strategies for the formation of the this compound backbone.

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly controlled production of this compound. This would be particularly advantageous for reactions that are exothermic or involve hazardous reagents.

Biocatalysis: The use of enzymes to catalyze the formation of this compound could offer unparalleled selectivity and sustainability. While the enzymatic synthesis of related chiral nitriles has been explored, the direct enzymatic synthesis of this specific compound remains an open area of research. caltech.edu

A variety of synthetic methods have been reported, including the reaction of benzoyl chloride with acrylonitrile (B1666552). nih.gov Another approach involves the conjugate hydrocyanation of α,β-unsaturated ketones, which has been achieved with high efficiency using catalysts like cesium carbonate. tsijournals.com

Exploration of New Reactivity Modes and Catalytic Systems

The dual functionality of this compound makes it a versatile platform for exploring new chemical reactions and catalytic systems.

Asymmetric Catalysis: The development of catalytic systems for the enantioselective transformation of this compound would be highly valuable for the synthesis of chiral molecules. This could involve asymmetric hydrogenation, alkylation, or other reactions targeting the ketone or the active methylene (B1212753) group.

Metal-Ligand Cooperation: Manganese-pincer complexes have been shown to catalyze the α-deuteration of this compound with high efficiency, demonstrating the potential of metal-ligand cooperation in activating this molecule. nih.govacs.org Further exploration of other transition metal complexes and pincer ligands could unlock new catalytic transformations.

Domino Reactions: The strategic design of domino or cascade reactions starting from this compound could provide rapid access to complex molecular architectures. Its multiple reactive sites could be sequentially engaged in a single pot to build intricate heterocyclic systems. astate.edu

The reactivity of this compound as a precursor to other molecules is well-documented. It is a key intermediate in the synthesis of highly functionalized 5-hydroxy 3-pyrrolin-2-ones. nih.gov

Advanced Structural and Spectroscopic Investigations

A comprehensive understanding of the structural and electronic properties of this compound is crucial for predicting and controlling its reactivity.

Solid-State Analysis: While the crystal structure of the related 2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile (B2364844) has been determined, a detailed single-crystal X-ray diffraction study of this compound itself would provide precise information on its bond lengths, bond angles, and packing in the solid state. iucr.org A database entry for the crystal structure of this compound suggests its existence in the P21 space group. actuatelab.ie

Advanced NMR Techniques: The application of two-dimensional NMR techniques, such as HSQC and HMBC, would allow for unambiguous assignment of all proton and carbon signals, providing deeper insights into its molecular structure in solution.

Vibrational Spectroscopy: A detailed analysis of the infrared (IR) and Raman spectra, supported by computational calculations, could provide a more complete understanding of the vibrational modes of the molecule, particularly the C=O and C≡N stretching frequencies. tsijournals.comrsc.org

Below is a summary of available spectroscopic data for this compound.

| Spectroscopic Data for this compound | |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 7.95 (d, J = 9.5 Hz, 2H), 7.63 (t, J = 9.5 Hz, 1H), 7.49 (t, J = 9.5 Hz, 1H), 3.38 (t, J = 8.5 Hz, 2H), 2.78 (t, J = 9.5 Hz, 2H) rsc.org |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 195.3, 135.6, 133.9, 128.8, 128.0, 119.2, 34.2, 11.8 rsc.org |

| IR (neat) ν (cm⁻¹) | 2248, 1733 tsijournals.com |

| Mass Spectrometry (MS) | MS calcd m/z 235.1, found 236.1 [(M + 1)]⁺ for 4-oxo-2,4-diphenylbutanenitrile (B1295096) rsc.org |

This table is interactive. Click on the data for more details.

Deeper Theoretical Insights into Reaction Mechanisms and Electronic Properties

Computational chemistry offers a powerful lens through which to examine the intricacies of chemical reactions and molecular behavior.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model reaction pathways involving this compound, providing valuable information on transition state geometries and activation energies. Such studies have already been used to investigate the mechanism of manganese-catalyzed deuteration. nih.govacs.org

Molecular Dynamics Simulations: MD simulations could be used to study the conformational dynamics of this compound and its interactions with solvents and catalysts, offering a more dynamic picture of its behavior in solution.